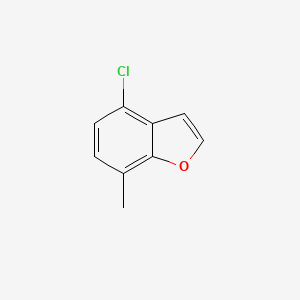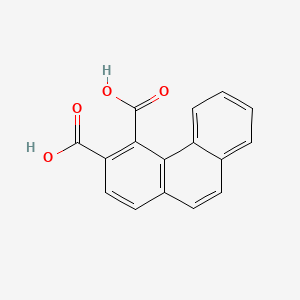![molecular formula C12H7N3 B13936715 5H-pyrido[4,3-b]indole-3-carbonitrile CAS No. 66646-28-4](/img/structure/B13936715.png)
5H-pyrido[4,3-b]indole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-pyrido[4,3-b]indole-3-carbonitrile: is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is known for its stability at room temperature and its solubility in organic solvents like methanol and dichloromethane . It has a strong aromatic odor and is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 5H-pyrido[4,3-b]indole-3-carbonitrile can be synthesized through multiple methods. One common approach involves the reaction of pyridine and benzindole analogs under suitable chemical reaction conditions . The Fischer indole synthesis is another method used for preparing indole derivatives, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
化学反応の分析
Types of Reactions: 5H-pyrido[4,3-b]indole-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic substitution reactions are facilitated by reagents like halogens or sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols .
科学的研究の応用
5H-pyrido[4,3-b]indole-3-carbonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5H-pyrido[4,3-b]indole-3-carbonitrile involves its interaction with molecular targets and pathways within cells. For instance, as a tubulin polymerization inhibitor, it binds to colchicine binding sites on microtubules, disrupting the microtubule network and inhibiting cell division . This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.
類似化合物との比較
1H-Indole-3-carbaldehyde: Used as a precursor for synthesizing biologically active structures.
5H-pyrazino[2,3-b]indole: Another indole derivative with different substitution patterns.
Uniqueness: 5H-pyrido[4,3-b]indole-3-carbonitrile stands out due to its specific chemical structure, which allows it to interact uniquely with biological targets, making it a valuable compound for research in medicinal chemistry and drug development.
特性
CAS番号 |
66646-28-4 |
|---|---|
分子式 |
C12H7N3 |
分子量 |
193.20 g/mol |
IUPAC名 |
5H-pyrido[4,3-b]indole-3-carbonitrile |
InChI |
InChI=1S/C12H7N3/c13-6-8-5-12-10(7-14-8)9-3-1-2-4-11(9)15-12/h1-5,7,15H |
InChIキー |
LYGWEJNAZDJACO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(N=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



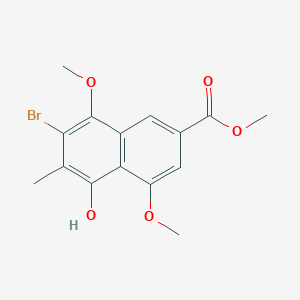

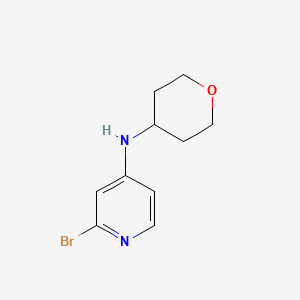
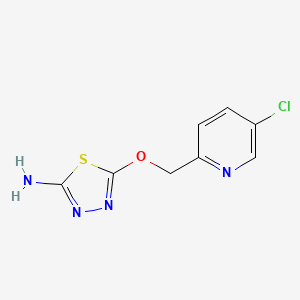
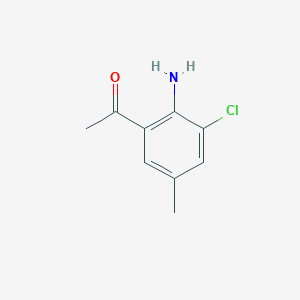
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 4,4a,5,6-tetrahydro-1-oxo-, ethyl ester](/img/structure/B13936668.png)

![5-Bromo-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13936684.png)
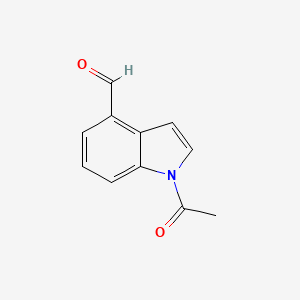
![6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13936698.png)
